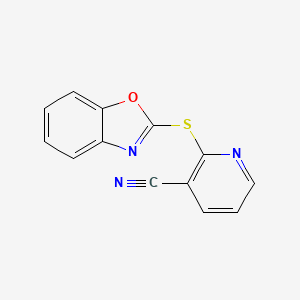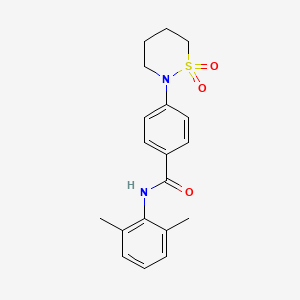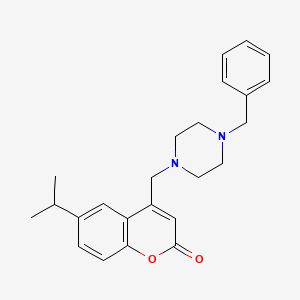
Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an isopropyl group, which is a two-carbon alkyl group.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR and X-ray crystallography . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For example, infrared spectroscopy can provide information on the types of bonds present in the molecule, while mass spectrometry can provide information on the molecular weight of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Total Synthesis of Biologically Active Compounds : A study by Edmondson et al. (1999) describes the total synthesis of spirotryprostatin A, highlighting the use of oxidative rearrangement and the introduction of a diketopiperazine system. This research emphasizes the biological activity of analogues, demonstrating that certain structural elements, such as the isopropylidene side chain, are not crucial for biological activity, paving the way for the synthesis of more accessible analogues with potential biological applications (Edmondson, S. et al., 1999).
Material Science and Sensing Applications
Electrochemical Sensing : Research by Tajik et al. (2014) involved the synthesis of a new ferrocene-derivative compound for constructing a modified-graphene paste electrode. This electrode was applied for the electro-oxidation and sensitive detection of isoproterenol, showcasing the material's potential in electrochemical sensors and its role in analytical chemistry (Tajik, S. et al., 2014).
Chemical Reactions and Mechanisms
Abnormal Diels–Alder Reaction : A study by Ibata et al. (1992) explored the reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to the formation of cycloadducts through oxazole ring opening. This research provides insight into zwitterionic mechanisms and the solvent effect on reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Ibata, T. et al., 1992).
Antimicrobial Studies
Design and Antimicrobial Activities of Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives exhibiting potent antimicrobial activities against various microorganisms. This work underscores the importance of structural design in developing new antimicrobial agents and highlights the bioactivity potential of triazole derivatives (Zhao, X. et al., 2012).
Corrosion Inhibition
Corrosion Control in Industrial Applications : Bentiss et al. (2009) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and providing valuable insights into the adsorption mechanism and its practical applications in corrosion control (Bentiss, F. et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFHFRKVCDWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)


![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)
![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)


